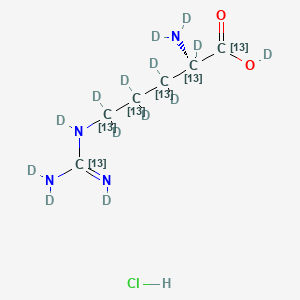

L-Arginine-13C6,d14 (hydrochloride)

Description

Evolution of Isotopic Labeling Techniques in Biological Sciences

The concept of using isotopes as tracers dates back to the early 20th century, but it was the discovery of deuterium (B1214612), a stable isotope of hydrogen, in the 1930s that truly set the stage for their application in biology. ontosight.ai Early experiments involved radioactive isotopes, which, while powerful, posed safety concerns. The subsequent development and refinement of techniques utilizing stable, non-radioactive isotopes revolutionized the field. ontosight.ainih.gov

A pivotal advancement came with the advent of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These analytical methods allowed for the precise detection and quantification of isotopically labeled molecules within complex biological samples. nih.govnih.gov One of the most influential techniques to emerge is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). nih.govfishersci.pt SILAC involves replacing standard amino acids in cell culture media with their "heavy" isotopic counterparts, allowing for the direct comparison of protein abundance between different cell populations. nih.govcreative-biolabs.com This approach, and others like it, have become indispensable tools for studying everything from protein turnover to metabolic flux. nih.govnih.gov

Significance of Stable Isotopes in Elucidating Metabolic Pathways

Metabolic pathways are the intricate networks of chemical reactions that sustain life. Stable isotope tracing has become a cornerstone for mapping and understanding these pathways. nih.govacs.org By introducing a labeled substrate, or "tracer," into a biological system, researchers can follow its journey as it is converted into various metabolites. nih.govtaylorandfrancis.com This allows for the identification of active metabolic routes, the discovery of novel pathways, and the quantification of metabolic flux – the rate at which molecules move through a pathway. nih.govacs.org

This approach provides a dynamic view of metabolism that is not possible with traditional techniques that only measure static metabolite concentrations. nih.gov For instance, stable isotope-resolved metabolomics (SIRM) enables the tracking of individual atoms through complex, compartmentalized metabolic networks in a wide range of biological systems, including human subjects. nih.gov This has been instrumental in revealing metabolic reprogramming in diseases like cancer. nih.govacs.org

Role of L-Arginine (B1665763) as a Central Metabolite in Biological Systems

L-arginine is a semi-essential amino acid with a remarkable range of biological functions. nih.govresearchgate.net It serves as a fundamental building block for protein synthesis and is a precursor for a multitude of important molecules, including:

Nitric Oxide (NO): A critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. nih.govcaymanchem.com

Urea (B33335): Essential for the detoxification of ammonia (B1221849) in the urea cycle. nih.gov

Polyamines: Molecules crucial for cell growth, differentiation, and proliferation. researchgate.netnih.gov

Creatine (B1669601): Plays a vital role in cellular energy metabolism. nih.gov

Proline and Glutamate: Other amino acids with diverse metabolic functions. researchgate.netnih.gov

Overview of L-Arginine-13C6,d14 (hydrochloride) as a Research Tool

L-Arginine-13C6,d14 (hydrochloride) is a stable isotope-labeled version of L-arginine. In this compound, all six carbon atoms are replaced with the heavier carbon-13 (¹³C) isotope, and it also contains deuterium (d) isotopes. caymanchem.comisotope.commedchemexpress.com The hydrochloride salt form enhances its solubility and stability. creative-biolabs.com This heavy labeling makes it easily distinguishable from its naturally occurring, or "light," counterpart by mass spectrometry. creative-biolabs.com

As a research tool, L-Arginine-13C6,d14 (hydrochloride) is invaluable for a variety of applications, particularly in the fields of proteomics and metabolomics. isotope.commedchemexpress.com In SILAC-based quantitative proteomics, it is used to metabolically label proteins to study changes in protein expression, post-translational modifications, and protein-protein interactions. fishersci.ptcreative-biolabs.com In metabolic studies, it serves as a tracer to investigate the intricate pathways of arginine metabolism and its downstream products. For example, a tracer study using (¹³C₆) l-arginine in gastrointestinal cancer cells suggested that arginine promotes the urea cycle. nih.gov It can also be used as an internal standard for the accurate quantification of unlabeled L-arginine in biological samples. caymanchem.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN4O2 |

|---|---|

Molecular Weight |

230.70 g/mol |

IUPAC Name |

deuterio (2S)-2,3,3,4,4,5,5-heptadeuterio-5-[deuterio-(N,N,N'-trideuteriocarbamimidoyl)amino]-2-(dideuterioamino)(1,2,3,4,5-13C5)pentanoate;hydrochloride |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1;/hD7 |

InChI Key |

KWTQSFXGGICVPE-NKIZCGSASA-N |

Isomeric SMILES |

[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C]([2H])([2H])[13C]([2H])([2H])N([2H])[13C](=N[2H])N([2H])[2H])N([2H])[2H].Cl |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=N)N.Cl |

Origin of Product |

United States |

Synthesis and Isotopic Enrichment Strategies for L Arginine 13c6,d14 Hydrochloride

Synthetic Pathways for Carbon-13 Labeled L-Arginine (B1665763)

The synthesis of L-Arginine fully labeled with carbon-13 (¹³C₆) involves intricate chemical strategies designed to incorporate the heavy isotope into the entire carbon skeleton of the molecule. These methods are crucial for applications like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics.

One common approach starts with commercially available ¹³C-labeled precursors, which are then elaborated through a series of chemical reactions to construct the final amino acid. For instance, a synthetic route might begin with a ¹³C-labeled starting material that can be converted into the key intermediate, L-ornithine. The guanidino group, also containing a ¹³C-labeled carbon, is then introduced to complete the L-arginine backbone. The use of ¹³C₆-labeled arginine, where all six carbon atoms are ¹³C, results in a 6 Dalton (Da) mass shift compared to the unlabeled form, allowing for clear separation and analysis in mass spectrometry. acs.org

The choice of synthetic pathway is often guided by factors such as the availability and cost of labeled starting materials, the efficiency of each reaction step, and the ease of purification of the final product. For example, some syntheses may utilize enzymatic conversions to achieve the desired stereochemistry (the L-configuration) with high selectivity. google.com A key consideration in these syntheses is the placement of the isotopic labels at non-exchangeable positions to ensure the stability of the label throughout biological experiments. isotope.com

Deuterium (B1214612) Incorporation Methodologies in L-Arginine Synthesis

The introduction of deuterium into the L-Arginine molecule is a critical step in creating a dual-labeled tracer. Deuterium labeling strategies often focus on late-stage incorporation to maximize efficiency and minimize costs. nih.gov Hydrogen Isotope Exchange (HIE) reactions are a prevalent technique for this purpose, where C-H bonds are catalytically exchanged for C-D bonds. acs.org

One method involves the use of deuterium oxide (D₂O) as the deuterium source. For instance, protons alpha to a nitrile group can be exchanged for deuterium under microwave irradiation in the presence of D₂O. nih.gov This approach can achieve high levels of deuteration. Another strategy involves the use of deuterated reducing agents, although this can be more expensive. nih.gov

The specific positions of deuterium incorporation are important. For example, in some applications, deuteration at the β and γ positions of the arginine side chain is desired to reduce ¹H–¹H dipolar interactions, which can be beneficial in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The efficiency of deuterium incorporation can be assessed through various analytical techniques, including mass spectrometry and NMR.

Combined ¹³C and Deuterium Labeling Approaches for Enhanced Tracer Utility

The combination of both ¹³C and deuterium labeling in a single molecule, such as L-Arginine-¹³C₆,d₁₄, significantly enhances its utility as a tracer in metabolic research and proteomics. medchemexpress.comsigmaaldrich.com This dual-labeling strategy provides a substantial mass shift, facilitating its detection and differentiation from endogenous, unlabeled arginine.

The synthesis of such dual-labeled compounds requires a carefully designed sequence of reactions that integrates both carbon-13 enrichment and deuterium incorporation. Often, the synthesis starts with a ¹³C-labeled backbone, and deuterium is introduced in subsequent steps. For example, a synthetic route might first construct the ¹³C₆-ornithine intermediate, followed by deuteration of specific positions and finally the addition of the ¹³C-labeled guanidino group.

These heavily labeled amino acids are particularly valuable in SILAC experiments, where they are used to create "heavy" cell culture media for the relative quantification of proteins. isotope.comisotope.com The distinct mass difference between the light (unlabeled), medium (e.g., deuterium-labeled), and heavy (e.g., ¹³C and deuterium-labeled) forms of the amino acid allows for the simultaneous comparison of protein abundance across different experimental conditions. acs.org

Assessment of Isotopic Purity and Enrichment

Ensuring the high isotopic purity and enrichment of L-Arginine-¹³C₆,d₁₄ is paramount for its effective use in research. Several analytical techniques are employed to verify the level and location of isotopic labeling.

Mass Spectrometry (MS) is a primary tool for this assessment. nih.gov High-resolution mass spectrometry can distinguish between molecules with very small mass differences, allowing for the accurate determination of the number of incorporated heavy isotopes. biorxiv.org By comparing the mass spectrum of the labeled compound to that of its natural abundance counterpart, the isotopic enrichment can be calculated. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) are often used to analyze the labeled amino acid and its incorporation into proteins. nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful method for determining isotopic purity and the specific positions of the labels. ¹³C-NMR and ²H-NMR can directly detect the presence and location of the heavy isotopes within the molecule. nih.govnih.gov For example, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments can reveal the specific carbon atoms that are bonded to protons, and the absence of signals can indicate deuteration at those positions. nih.gov

The combination of these analytical methods provides a comprehensive evaluation of the isotopic labeling, ensuring the quality and reliability of the L-Arginine-¹³C₆,d₁₄ tracer for scientific investigations.

Advanced Analytical Methodologies for L Arginine 13c6,d14 and Its Metabolites

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is a cornerstone technique for the analysis of L-Arginine (B1665763) and its metabolites. The use of stable isotope-labeled analogues, such as L-Arginine-13C6,d14, is central to achieving high accuracy and precision in these measurements. researchgate.net These labeled compounds are ideal for isotope dilution mass spectrometry, a gold-standard quantification method. youtube.com

Physicochemical Properties Comparison| Property | L-Arginine (hydrochloride) | L-Arginine-13C6,d14 (hydrochloride) |

|---|---|---|

| Molecular Formula | C₆H₁₅ClN₄O₂ | ¹³C₆H₁D₁₄ClN₄O₂ |

| Monoisotopic Mass (HCl salt) | 210.0884 g/mol | ~230.20 g/mol (Varies with D count) |

| Primary Application | Analyte | Internal Standard, Isotopic Tracer |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Resolution Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique for quantifying L-Arginine and its methylated derivatives in complex biological matrices like human plasma. nih.govresearchgate.net In these methods, a chromatographic step, often using hydrophilic interaction liquid chromatography (HILIC), separates the analytes before they enter the mass spectrometer. nih.govresearchgate.net

The use of a stable isotope-labeled internal standard, such as L-Arginine-¹³C₆, is critical. nih.govcaymanchem.com This standard co-elutes with the endogenous, unlabeled L-Arginine but is distinguished by the mass spectrometer due to its higher mass. nih.govacs.org This approach, known as stable isotope dilution, corrects for variability during sample preparation and for matrix effects like ion suppression, leading to significant improvements in analytical precision and accuracy. nih.govacs.org For instance, methods employing ¹³C₆-Arginine as an internal standard have demonstrated high intra-day precision for L-Arginine quantification in plasma. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic profiling. psu.edu However, due to the low volatility of amino acids like arginine, a chemical derivatization step is required to make them suitable for GC analysis. nih.govresearchgate.net A common procedure is trimethylsilylation, though this process can sometimes induce the conversion of arginine to ornithine, a factor that must be accounted for during analysis. researchgate.net

In this context, stable isotope-labeled standards are indispensable for accurate quantification. nih.gov By adding a known quantity of L-Arginine-13C6,d14 to the sample prior to derivatization and analysis, any variations or losses during the multi-step process can be normalized. The labeled standard undergoes the same chemical reactions and chromatographic journey as the native analyte, ensuring that the final ratio of the two compounds measured by the mass spectrometer accurately reflects the initial concentration of the endogenous analyte. nih.gov

High-Resolution Mass Spectrometry for Isotope Distribution Analysis

High-resolution mass spectrometry (HRMS), using instruments like Fourier transform mass spectrometers (FTMS) or time-of-flight (TOF) analyzers, is essential for advanced metabolic studies, particularly those involving isotope tracers. nih.govsciex.comsciex.com These instruments provide the necessary resolving power to distinguish between different isotopologues—molecules that differ only in their isotopic composition. nih.gov

When using heavily labeled tracers like L-Arginine-13C6,d14, HRMS can precisely measure the incorporation of the heavy isotopes into various downstream metabolites. nih.gov This allows researchers to trace metabolic pathways and calculate metabolic fluxes with high confidence. The ability to resolve minute mass differences is critical for separating the labeled analyte signals from both the natural isotopic distribution of other molecules and potential isobaric interferences in complex biological samples. nih.govnih.gov For example, HRMS can differentiate between a metabolite that has incorporated a ¹³C atom versus one that has incorporated a ¹⁵N atom, providing a deeper level of metabolic insight. nih.gov

Internal Standard Applications in Quantitative Mass Spectrometry

The ideal internal standard for mass spectrometry is chemically identical to the analyte but has a different mass. L-Arginine-13C6,d14 (hydrochloride) perfectly fits this description for the quantification of endogenous L-Arginine. researchgate.netnih.govcaymanchem.com Its utility is a cornerstone of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique used in quantitative proteomics. youtube.comnih.govacs.org

Because it behaves identically to natural L-Arginine during sample extraction, chromatography, and ionization, it effectively normalizes for any sample loss or changes in instrument response. nih.govnih.gov The substantial mass difference created by the six ¹³C atoms and additional deuterium (B1214612) atoms shifts its mass spectrometric signal well away from the signal of unlabeled L-Arginine. This clear separation avoids signal overlap and ensures that the quantification is not skewed by the natural abundance of ¹³C in the endogenous analyte, leading to highly accurate and reproducible results. nih.govacs.org

Example Mass Transitions for LC-MS/MS Analysis| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |

|---|---|---|---|

| L-Arginine | 175.1 | 70.1 | Analyte |

| L-Arginine-¹³C₆ | 181.1 | 74.1 | Internal Standard |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. When combined with isotopic labeling, NMR can be used to trace metabolic pathways and probe molecular interactions at an atomic level. nih.govacs.org The use of ¹³C-labeled compounds like L-Arginine-13C6,d14 is particularly advantageous for NMR studies of proteins and other biomolecules. nih.govucl.ac.uk

13C-Detected NMR for Structural and Dynamic Studies of L-Arginine Residues

While traditional NMR focuses on detecting the ¹H nucleus, this approach can suffer from poor signal dispersion and line broadening, especially when studying large or intrinsically disordered proteins (IDPs). researchgate.netucl.ac.uk ¹³C-detected NMR spectroscopy, enabled by the incorporation of ¹³C-labeled amino acids, overcomes many of these limitations. nih.govacs.orgresearchgate.net

This modern approach offers significantly greater chemical shift dispersion, which reduces spectral crowding and allows for the resolution of individual atomic signals. ucl.ac.uknih.gov Furthermore, the relaxation properties of ¹³C nuclei are more favorable, leading to sharper lines and higher-quality spectra for dynamic or flexible regions of proteins. ucl.ac.uk These advantages make ¹³C-detected NMR an invaluable tool for studying the structure, dynamics, and interactions of arginine residues, which are frequently located in functionally critical sites such as enzyme active sites and protein-protein interfaces. ucl.ac.ukucl.ac.uk The technique provides unique insights into the behavior of the arginine side chain's guanidinium (B1211019) group, which is often involved in key hydrogen bonds and salt bridges. ucl.ac.uk

Advantages of ¹³C-Detected NMR for Arginine Studies| Feature | ¹H-Detected NMR | ¹³C-Detected NMR |

|---|---|---|

| Spectral Dispersion | Limited, high potential for signal overlap. researchgate.net | Greatly increased, allowing for better resolution of signals. ucl.ac.uknih.gov |

| Sensitivity to Dynamics | Signals can be broadened beyond detection due to chemical exchange. nih.gov | Favorable relaxation properties lead to sharper signals for flexible regions. ucl.ac.uk |

| Application to Large Systems | Challenging for large proteins or intrinsically disordered proteins (IDPs). ucl.ac.uk | Well-suited for studying large, complex, and disordered systems. researchgate.netnih.gov |

Deuterium NMR for Hydrogen Exchange and Solvent Accessibility

Deuterium (²H) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the dynamics and structure of molecules in solution. In the context of L-Arginine-¹³C₆,d₁₄ (hydrochloride), deuterium NMR can provide unique insights into hydrogen exchange rates and the solvent accessibility of specific sites within the molecule. This is particularly valuable for understanding its behavior in biological systems and its interactions with other molecules.

The fundamental principle behind using deuterium NMR for these studies lies in the ability to selectively replace protons (¹H) with deuterons (²H) at specific positions in the L-Arginine molecule. The deuterium nucleus has a nuclear spin of 1 and a quadrupole moment, which makes its NMR signal highly sensitive to the local electronic environment and molecular motion.

Hydrogen-Deuterium Exchange (HDX) Studies

Hydrogen-deuterium exchange experiments monitored by NMR (HDX-NMR) can reveal the rates at which labile protons, such as those in amine and guanidinium groups, exchange with deuterium from a D₂O-based solvent. nih.gov The rate of this exchange is directly related to the solvent accessibility of the proton and whether it is involved in hydrogen bonding.

In the case of L-Arginine-¹³C₆,d₁₄, the protons on the guanidinium group and the α-amino group are of particular interest. nih.gov The exchange rates of these protons provide information about the pKa of these functional groups and their involvement in intermolecular interactions. For instance, a slower exchange rate would suggest that a particular proton is either buried within a molecular complex or is participating in a strong hydrogen bond.

Solvent Accessibility

The analysis of deuterium NMR relaxation times (T₁ and T₂) can provide quantitative information about the motional dynamics of different parts of the L-Arginine-¹³C₆,d₁₄ molecule. These relaxation parameters are influenced by the rate of molecular tumbling and internal motions. By studying the relaxation behavior of the deuterons at various positions, it is possible to infer the degree of solvent exposure for each labeled site.

For example, deuterons in a more flexible and solvent-exposed part of the molecule, such as the side chain, are expected to have different relaxation characteristics compared to those in a more constrained environment. This information is crucial for understanding how L-Arginine-¹³C₆,d₁₄ interacts with its environment and with binding partners like enzymes.

Research Findings from Deuterium NMR Studies

While specific deuterium NMR studies focusing solely on L-Arginine-¹³C₆,d₁₄ are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar labeled amino acids and proteins. Research has shown that deuterium labeling, often in conjunction with ¹³C and ¹⁵N labeling, is a valuable tool in NMR-based structural and dynamic studies. nih.gov These studies have demonstrated the ability to probe the conformation and interaction of arginine residues within proteins. nih.gov

The following table summarizes the potential applications and expected findings from deuterium NMR studies on L-Arginine-¹³C₆,d₁₄:

Table 1: Potential Applications of Deuterium NMR for L-Arginine-¹³C₆,d₁₄ Analysis

| Analytical Focus | Deuterium NMR Parameter Measured | Anticipated Insights | Potential Significance |

|---|---|---|---|

| Hydrogen Exchange | Rate of ¹H/²H exchange at amine and guanidinium groups. | Determination of pKa values and identification of hydrogen bonding interactions. | Understanding the chemical reactivity and intermolecular interactions of L-Arginine-¹³C₆,d₁₄ in various environments. |

| Solvent Accessibility | T₁ and T₂ relaxation times of deuterons. | Mapping of solvent-exposed and buried regions of the molecule. | Elucidating the orientation and binding mode of L-Arginine-¹³C₆,d₁₄ when interacting with other molecules. |

| Molecular Dynamics | Quadrupolar coupling constants and lineshape analysis. | Characterization of the flexibility and internal motions of the arginine side chain. | Providing a detailed picture of the conformational landscape of L-Arginine-¹³C₆,d₁₄ in solution. |

Hybrid Analytical Platforms and Emerging Technologies

The comprehensive analysis of L-Arginine-¹³C₆,d₁₄ and its metabolites often necessitates the use of integrated analytical approaches, known as hybrid platforms, as well as the adoption of emerging technologies. These strategies aim to overcome the limitations of single-technique analyses and provide a more holistic understanding of the metabolic fate and function of this isotopically labeled compound.

Hybrid Analytical Platforms

Hybrid platforms combine the strengths of multiple analytical techniques to achieve enhanced sensitivity, selectivity, and informational content. A common and powerful combination for the analysis of isotopically labeled amino acids is Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov

LC-MS/MS: This is a cornerstone technique for metabolomics and the analysis of labeled compounds. nih.gov The liquid chromatography component separates L-Arginine-¹³C₆,d₁₄ and its various metabolites from a complex biological matrix. The tandem mass spectrometry (MS/MS) component then provides highly sensitive and specific detection and quantification. The known mass shift introduced by the ¹³C and deuterium labels allows for the unambiguous identification and tracing of the labeled arginine and its metabolic products. acs.org

NMR and MS Integration: Combining NMR and MS offers complementary information. While MS excels in sensitivity and quantification, NMR provides detailed structural and dynamic information without the need for chromatographic separation. researchgate.net For instance, after initial identification and quantification of metabolites by LC-MS, NMR could be used to determine the precise location of isotopic labels in the metabolic products, providing insights into the specific biochemical pathways that were active.

Emerging Technologies

The field of analytical chemistry is continuously evolving, with new technologies emerging that promise to further enhance the study of labeled compounds like L-Arginine-¹³C₆,d₁₄.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide extremely high mass resolution and accuracy. This capability is invaluable for resolving isobaric and isomeric metabolites, which can be a significant challenge in complex biological samples.

Advanced NMR Techniques: Developments in NMR, such as cryogenically cooled probes and higher magnetic field strengths, lead to significant gains in sensitivity, enabling the analysis of smaller sample quantities. Furthermore, advanced multi-dimensional NMR experiments can provide even more detailed structural and dynamic information.

Metabolomics and Flux Analysis: The use of L-Arginine-¹³C₆,d₁₄ as a tracer in metabolomics studies is a powerful approach to quantitatively analyze the flow of atoms through metabolic pathways (flux analysis). nih.gov By monitoring the incorporation of the stable isotopes into downstream metabolites, researchers can map and quantify the activity of various metabolic routes. nih.gov

Imaging Mass Spectrometry: Techniques like Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging allow for the spatial mapping of molecules, including L-Arginine-¹³C₆,d₁₄ and its metabolites, directly in tissue sections. This can provide crucial information about the localization of metabolic processes within specific organs or even subcellular compartments.

The following table summarizes key aspects of these hybrid and emerging platforms for the analysis of L-Arginine-¹³C₆,d₁₄:

Table 2: Hybrid and Emerging Analytical Platforms for L-Arginine-¹³C₆,d₁₄

| Platform/Technology | Key Advantages | Primary Application for L-Arginine-¹³C₆,d₁₄ |

|---|---|---|

| LC-MS/MS | High sensitivity, high throughput, and excellent quantitative capabilities. | Quantification of L-Arginine-¹³C₆,d₁₄ and its metabolites in biological fluids and tissues. nih.gov |

| NMR Spectroscopy | Provides detailed structural and dynamic information in a non-destructive manner. | Elucidation of metabolite structures and studying molecular interactions. |

| High-Resolution Mass Spectrometry (HRMS) | Unambiguous identification of metabolites in complex mixtures. | Accurate mass measurements for confident formula assignment of novel metabolites. |

| Metabolic Flux Analysis | Quantitative assessment of pathway activity. | Tracing the metabolic fate of the arginine backbone and guanidinium group. nih.gov |

| Imaging Mass Spectrometry | Spatial distribution of molecules in tissues. | Visualizing the localization of L-Arginine-¹³C₆,d₁₄ metabolism in situ. |

Applications in Metabolic Flux Analysis Mfa

Quantification of Arginine Metabolism and its Derivatives

L-Arginine (B1665763) is a semi-essential amino acid at the crossroads of several crucial metabolic pathways. researchgate.netnih.gov Its metabolism leads to the production of a diverse array of bioactive molecules. springernature.com Isotope-labeled arginine, including variants like L-Arginine-¹³C₆ and L-Arginine-¹³C₆,¹⁵N₄, enables the precise measurement of flux through these divergent pathways, providing critical insights into cellular physiology in both health and disease. medchemexpress.comspringernature.comsigmaaldrich.com

The urea (B33335) cycle is a vital metabolic pathway primarily in the liver that converts toxic ammonia (B1221849) into urea for excretion. nih.govresearchgate.net L-arginine is a key intermediate in this cycle, where it is cleaved by the enzyme arginase to produce urea and L-ornithine. researchgate.net By introducing L-Arginine-13C6,d14 into a research model, scientists can track the rate at which the ¹³C-labeled carbon backbone is converted into other metabolites. Stable isotope tracing studies have been successfully used to distinguish between different clinical severities of urea cycle disorders and to assess the efficacy of therapeutic interventions. nih.gov For instance, the ratio of labeled urea to a labeled precursor like glutamine can serve as a sensitive index of in vivo urea cycle activity. nih.gov This approach allows for a dynamic and quantitative assessment of the cycle's capacity and regulation. nih.govnih.gov

L-arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO) and L-citrulline. nih.govmedchemexpress.comyoutube.com Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation and immune responses. medchemexpress.comnih.govnih.gov Using L-Arginine-13C6,d14 allows researchers to trace the conversion of arginine to citrulline, thereby quantifying the rate of NO synthesis. youtube.com This is a powerful tool for investigating the L-arginine-nitric oxide pathway in various physiological and pathophysiological contexts. nih.govnih.gov The ability to measure the turnover in this pathway is crucial for understanding diseases where NO production is dysregulated. medchemexpress.com

Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation. researchgate.netnih.govnih.gov The synthesis of polyamines begins with the conversion of L-arginine to L-ornithine, which is then decarboxylated to form putrescine. researchgate.netnih.gov L-Arginine-13C6,d14 serves as an excellent tracer to investigate the dynamics of this pathway. By monitoring the appearance of the ¹³C label in ornithine, putrescine, and subsequent polyamines, researchers can quantify the flux of arginine being channeled into polyamine biosynthesis. nih.govbiorxiv.org This has been applied in studies of colon cancer cells, where the metabolism of arginine into polyamines is significantly altered compared to differentiated cells. nih.gov

Creatine (B1669601) is a high-energy molecule crucial for energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain. Its synthesis is a major consumer of the body's available L-arginine. nih.gov The first step in creatine synthesis involves the transfer of a guanidino group from L-arginine to glycine, forming guanidinoacetate. L-Arginine-13C6,d14 can be used to trace this conversion and determine the rate at which arginine is utilized for creatine production. nih.gov Investigating this pathway is important for understanding energy metabolism and the metabolic interplay between arginine, creatine, and homocysteine. nih.gov

Tracing Carbon and Nitrogen Flux through Central Metabolism

The dual labeling of L-Arginine-13C6,d14 with both heavy carbon (¹³C) and heavy hydrogen (deuterium) provides a comprehensive tool for tracing the fate of both the carbon skeleton and nitrogen atoms of arginine. As arginine is catabolized, its labeled atoms can be incorporated into a wide range of other metabolites, including proline and glutamate. researchgate.netresearchgate.net Tracking the distribution of these isotopes through the metabolic network offers a detailed view of central metabolism, revealing how different pathways are interconnected and regulated. springernature.com This is particularly valuable in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where labeled arginine is used to quantify protein abundance and turnover. acs.orgresearchgate.netwikipedia.orgnih.gov

Dynamic Assessment of Metabolite Interconversions

The metabolism of arginine is characterized by numerous interconversions. springernature.comresearchgate.net For example, the conversion of arginine to ornithine is a key branch point, directing the substrate towards either the urea cycle or polyamine synthesis. researchgate.netnih.gov L-Arginine-13C6,d14 allows for the dynamic assessment of these metabolic fates. By measuring the relative abundance of labeled downstream products over time, researchers can determine how metabolic flux is partitioned between competing pathways under different physiological or pathological conditions. nih.govnih.gov Studies have shown that this partitioning can be influenced by factors like inflammation or the metabolic state of the cell, highlighting the intricate regulation of arginine metabolism. nih.gov

Data Tables

Table 1: Key Metabolic Pathways Utilizing L-Arginine

| Pathway | Key Enzyme(s) | Primary Products | Research Application with L-Arginine-13C6,d14 |

|---|---|---|---|

| Urea Cycle | Arginase | Urea, L-Ornithine | Quantifying hepatic capacity for ammonia detoxification. researchgate.netnih.gov |

| Nitric Oxide (NO) Synthesis | Nitric Oxide Synthase (NOS) | Nitric Oxide, L-Citrulline | Measuring endothelial and immune cell function. nih.govyoutube.com |

| Polyamine Synthesis | Arginase, Ornithine Decarboxylase (ODC) | Putrescine, Spermidine, Spermine | Studying cell proliferation and cancer metabolism. researchgate.netnih.govnih.gov |

| Creatine Synthesis | Arginine:glycine amidinotransferase (AGAT) | Guanidinoacetate (creatine precursor) | Investigating cellular energy metabolism. nih.govnih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| L-Arginine |

| L-Arginine-13C6,d14 (hydrochloride) |

| L-Arginine-¹³C₆ |

| L-Arginine-¹³C₆,¹⁵N₄ |

| L-Citrulline |

| L-Ornithine |

| Ammonia |

| Aspartate |

| Creatine |

| Glutamate |

| Glutamine |

| Guanidinoacetate |

| Homocysteine |

| Nitric Oxide |

| Proline |

| Putrescine |

| Spermidine |

| Spermine |

Integration of L-Arginine-13C6,d14 (hydrochloride) Tracing with Metabolomics in Metabolic Flux Analysis

The integration of stable isotope tracing with metabolomics has emerged as a powerful strategy for elucidating the intricate network of metabolic pathways within biological systems. While the use of isotopically labeled compounds is a cornerstone of Metabolic Flux Analysis (MFA), the specific application and detailed research findings for L-Arginine-13C6,d14 (hydrochloride) remain largely undocumented in publicly available scientific literature.

Metabolic Flux Analysis relies on the introduction of a labeled substrate into a biological system and tracking the distribution of the isotope through various metabolic intermediates. This allows for the quantification of the rates, or fluxes, of metabolic pathways. The choice of isotope and the position of labeling are critical for effectively probing specific pathways. L-Arginine labeled with ¹³C is commonly used to trace the flow of its carbon skeleton through pathways such as the urea cycle, nitric oxide synthesis, and polyamine biosynthesis. The addition of deuterium (B1214612) (d) to the molecule would, in principle, allow for the simultaneous tracing of different atoms within the same molecule, potentially offering a more detailed view of its metabolic fate.

The integration of data from such a tracer with broader metabolomics platforms, such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, would involve identifying and quantifying all detectable metabolites, not just those directly derived from the tracer. By comparing the isotopic enrichment patterns of metabolites in cells or tissues supplied with the labeled arginine to those in a control group, researchers could map the flow of atoms from arginine into other metabolic pools.

However, a comprehensive search of scientific databases and research articles does not yield specific studies that have utilized L-Arginine-13C6,d14 (hydrochloride) for MFA and metabolomics integration. While there is extensive research on other isotopic variants of arginine, such as L-Arginine-¹³C₆ and L-Arginine-¹³C₆,¹⁵N₄, the combined carbon-13 and deuterium-14 labeled form does not appear in published research concerning metabolic flux analysis.

In a hypothetical application, the integration of L-Arginine-13C6,d14 (hydrochloride) tracing with metabolomics would follow a general workflow. This would begin with the introduction of the labeled compound into the biological system of interest. After a defined period, metabolites would be extracted and analyzed using high-resolution mass spectrometry. The resulting data would provide information on the mass shifts of various metabolites due to the incorporation of ¹³C and deuterium from the labeled arginine. This data would then be used to constrain a metabolic network model, allowing for the calculation of intracellular metabolic fluxes.

The table below illustrates the kind of data that would be generated and analyzed in such a study, though it is important to note that this is a hypothetical representation due to the absence of actual research data for this specific tracer.

| Metabolite | Isotopic Labeling | Fold Change vs. Control | Pathway Implication |

| L-Citrulline | ¹³C₅ | [Data Not Available] | Urea Cycle / Nitric Oxide Synthesis |

| L-Ornithine | ¹³C₅ | [Data Not Available] | Urea Cycle / Polyamine Synthesis |

| Urea | ¹³C₁ | [Data Not Available] | Urea Cycle |

| Putrescine | ¹³C₄ | [Data Not Available] | Polyamine Synthesis |

| Spermidine | ¹³C₄ | [Data Not Available] | Polyamine Synthesis |

| Spermine | ¹³C₄ | [Data Not Available] | Polyamine Synthesis |

| Nitric Oxide | - | [Data Not Available] | Nitric Oxide Synthesis |

Without published research, it is not possible to provide detailed research findings or populate data tables with experimental results. The scientific community has yet to explore and report on the specific applications and outcomes of using L-Arginine-13C6,d14 (hydrochloride) in the context of metabolic flux analysis and its integration with metabolomics.

Applications in Protein Dynamics and Proteomics Research

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Arginine-13C6 (hydrochloride)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely adopted metabolic labeling strategy in quantitative proteomics. creative-proteomics.com It allows for the accurate and reproducible measurement of relative changes in protein abundance between different cell populations. creative-proteomics.comcreative-proteomics.com The use of L-Arginine-13C6 (hydrochloride) is central to many SILAC experiments. nih.govthermofisher.com

The fundamental principle of SILAC involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells. creative-proteomics.comnumberanalytics.com In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. fishersci.com One population is grown in "light" medium containing the natural, unlabeled amino acid (e.g., ¹²C₆-Arginine), while the other is grown in "heavy" medium containing the isotopically labeled version, such as ¹³C₆-Arginine. creative-proteomics.comacs.org

Over several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. researchgate.netisotope.com This process typically requires 5-6 cell doublings to achieve near-complete incorporation. isotope.com Once labeling is complete, the two cell populations can be subjected to different experimental conditions. creative-proteomics.com Subsequently, the cell populations are combined, often at the cell or protein lysate stage, and the proteins are extracted and digested, commonly with the enzyme trypsin. numberanalytics.comresearchgate.net

Trypsin cleaves proteins at the C-terminal side of lysine (B10760008) and arginine residues. creative-proteomics.com This is a key reason why labeled arginine and lysine are frequently used in SILAC, as it ensures that the vast majority of resulting peptides will contain a label. creative-proteomics.comisotope.com The resulting peptide mixture is then analyzed by mass spectrometry. creative-proteomics.com Because the light and heavy peptides are chemically identical, they co-elute during liquid chromatography, but they are distinguishable by their mass difference in the mass spectrometer. yale.edu The ratio of the signal intensities of the heavy to light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations. creative-proteomics.comnumberanalytics.com

This approach offers several advantages, including high accuracy, precision, and the ability to combine samples early in the workflow, which minimizes experimental variability. researchgate.netnumberanalytics.comcreative-proteomics.com

Table 1: Key Steps in a Typical SILAC Experiment

| Step | Description |

| Adaptation Phase | Two cell populations are cultured in either "light" or "heavy" medium until the proteome of the "heavy" population is fully labeled with the isotopic amino acid (e.g., L-Arginine-¹³C₆). creative-proteomics.comresearchgate.net |

| Experimental Phase | The two cell populations are subjected to different treatments or stimuli according to the research question. creative-proteomics.com |

| Sample Combination | The "light" and "heavy" cell populations are mixed together, typically in a 1:1 ratio. yale.edu |

| Protein Extraction and Digestion | Proteins are extracted from the combined cell lysate and digested into smaller peptides, usually with trypsin. numberanalytics.com |

| Mass Spectrometry Analysis | The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.com |

| Data Analysis | The relative abundance of proteins is quantified by comparing the signal intensities of the "light" and "heavy" peptide pairs. numberanalytics.com |

SILAC-based methodologies are powerful tools for investigating the dynamics of protein turnover, encompassing both synthesis and degradation. By monitoring the rate of incorporation of heavy amino acids into proteins over time, researchers can quantify the rate of protein synthesis. nih.gov Conversely, by tracking the disappearance of a pre-existing labeled protein population, the rate of degradation can be determined. nih.gov

Understanding protein turnover is crucial as it reveals how cells maintain protein homeostasis (proteostasis), a process that is fundamental to cellular health. nih.gov Alterations in protein synthesis or degradation rates are implicated in a wide range of physiological and pathological processes. For instance, studies have shown that L-arginine (B1665763) can regulate protein turnover in porcine mammary epithelial cells, leading to enhanced milk protein synthesis. nih.gov This occurs through the activation of the mTOR signaling pathway, which promotes protein synthesis and reduces proteolysis. nih.gov

In animal models, stable isotope labeling with amino acids like ¹³C₆-lysine has been used to measure protein turnover rates across different tissues. nih.gov These studies are critical for understanding how protein lifetimes are influenced by their cellular and tissue environments. nih.gov The rate of protein clearance is a combination of its degradation kinetics and the dilution effect from cell division. nih.gov

SILAC is also a valuable technique for the quantitative analysis of post-translational modifications (PTMs), which are crucial for regulating protein function, localization, and stability. researchgate.netcreative-proteomics.comyoutube.com By combining SILAC with enrichment strategies for specific PTMs (e.g., phosphopeptides), researchers can accurately quantify changes in the levels of these modifications in response to various stimuli. creative-proteomics.comnih.govyoutube.com

For example, SILAC has been successfully adapted for the analysis of histone PTMs, which play a key role in regulating chromatin dynamics and gene expression. nih.gov A "spike-in" SILAC approach can be used to overcome the limitation of applying this technique to non-dividing cells or tissues, allowing for the profiling of histone PTMs across multiple samples. nih.gov In this method, a heavy-labeled cell lysate is used as an internal standard that is mixed with unlabeled samples, enabling relative quantification. nih.gov

The ability to quantify dynamic changes in PTMs provides critical insights into cellular signaling pathways and their dysregulation in disease. creative-proteomics.comyoutube.com

In Vivo Protein Turnover Studies in Animal Models (excluding human clinical data)

The principles of stable isotope labeling extend beyond cell culture to in vivo studies in animal models. By administering a diet containing a labeled amino acid, such as ¹³C₆-arginine or ¹³C₆-lysine, researchers can measure protein turnover rates in various tissues. nih.govnih.gov These studies provide a more physiologically relevant understanding of proteome dynamics.

In a study using a mouse model, ¹³C₆-arginine was used as an internal standard to quantify metabolites in the L-arginine pathway in plasma samples. nih.gov This type of metabolic analysis is crucial for understanding how arginine metabolism changes in response to inflammatory stimuli. nih.gov Another approach involves providing animals with drinking water containing heavy water (D₂O) or a diet containing a labeled amino acid to measure protein synthesis rates and half-lives in different tissues. nih.govnih.gov These in vivo labeling experiments are essential for determining how factors like age and disease affect protein turnover in a whole-organism context.

Pulse-Chase Labeling Experiments for Kinetic Analysis

Pulse-chase experiments are a classic method for studying the kinetics of biological processes, and when combined with SILAC, they provide a powerful tool for analyzing protein dynamics. wikipedia.org In a pulse-chase experiment, cells are first "pulsed" for a short period with a medium containing a heavy labeled amino acid, such as ¹³C₆-arginine. nih.gov This labels newly synthesized proteins. The cells are then "chased" by switching back to a medium containing the light, unlabeled amino acid. nih.gov

By analyzing samples at different time points during the chase period, researchers can track the fate of the labeled protein cohort. nih.gov This allows for the determination of protein degradation rates, the stability of protein complexes, and the kinetics of protein trafficking and processing. For example, pulse-chase SILAC has been used to investigate the assembly of mitochondrial respiratory chain complexes, revealing the oversynthesis and rapid turnover of certain protein components. nih.gov This technique provides a detailed view of the life cycle of proteins within the cell.

Table 2: Comparison of Proteomics Applications

| Application | Technique | Key Information Obtained |

| Protein Quantification | Standard SILAC | Relative abundance of proteins between different cell populations. creative-proteomics.com |

| Protein Synthesis and Degradation | Dynamic SILAC / Isotope Labeling | Rates of protein synthesis and degradation, protein half-lives. nih.govnih.gov |

| Post-Translational Modifications | SILAC with PTM Enrichment | Quantitative changes in the levels of specific PTMs. creative-proteomics.comnih.gov |

| In Vivo Protein Turnover | In Vivo Isotope Labeling | Protein turnover rates in different tissues of an animal model. nih.gov |

| Kinetic Analysis | Pulse-Chase SILAC | Protein stability, degradation kinetics, and assembly of protein complexes. nih.gov |

Compound Information

Theoretical Frameworks and Computational Modeling in Isotopic Tracing

The use of stable isotopes, particularly L-Arginine-¹³C₆,d₁₄ (hydrochloride), in metabolic research necessitates a robust theoretical and computational framework to accurately interpret the complex data generated. This framework allows researchers to move beyond simple qualitative observations to quantitative measurements of metabolic fluxes and pathway activities. This section details the mathematical models, kinetic analyses, and computational tools that are foundational to isotopic tracing studies involving L-Arginine-¹³C₆,d₁₄.

Methodological Considerations and Challenges

Precursor Pool Enrichment Determination and Accuracy

A fundamental aspect of kinetic studies using isotopic tracers is the accurate determination of precursor pool enrichment. This refers to the proportion of the labeled isotope within the pool of the molecule that acts as a direct precursor for a specific metabolic conversion. In the context of L-Arginine-13C6,d14, this is crucial for calculating rates of protein synthesis, nitric oxide production, and other metabolic fluxes.

One of the primary challenges is that the isotopic enrichment of the plasma or extracellular fluid may not accurately reflect the enrichment of the intracellular pool, which is the true precursor for most metabolic processes. This compartmentalization of L-arginine (B1665763) metabolism can lead to underestimation of true synthesis rates if only plasma enrichment is measured. nih.gov

To address this, researchers have developed various strategies. One approach is the precursor-intermediate-product model, which can help determine the site of production of metabolites without making assumptions about the enrichment of the precursor pool. nih.gov For instance, using U-13C6 arginine allows for the differentiation between citrulline produced via nitric oxide synthesis and that synthesized from ornithine. nih.gov Another strategy involves the analysis of amino acids from tissue biopsies or cell lysates to directly measure intracellular enrichment, though this is more invasive.

The accuracy of enrichment determination is also dependent on the analytical techniques employed, typically gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods allow for the precise measurement of the ratio of labeled to unlabeled arginine and its metabolites. nih.gov

Impact of Isotope Effects on Metabolic Studies

Isotope effects are changes in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. In metabolic studies using L-Arginine-13C6,d14, the heavier mass of 13C and deuterium (B1214612) (in the d14 variant) can potentially alter the kinetics of enzymatic reactions compared to the naturally abundant, lighter isotopes.

These kinetic isotope effects (KIEs) can manifest as slower rates of bond cleavage or formation involving the labeled atoms. pnas.org For example, the enzymatic conversion of arginine to citrulline and nitric oxide by nitric oxide synthase (NOS) involves the cleavage of a C-N bond. The presence of 13C could theoretically slow this reaction, leading to an underestimation of the true metabolic flux.

While often small, KIEs can become significant, particularly in reactions with high activation energies or those involving tunneling. pnas.org It is important for researchers to be aware of the potential for isotope effects and, where possible, to design experiments that can account for them. This might involve using multiple differently labeled tracers or comparing results with other independent measures of metabolic flux. The rule of the geometric mean can be applied to estimate the combined effect of multiple isotope labels. pnas.org

A significant challenge in studies using labeled arginine is its metabolic conversion to other amino acids, a phenomenon known as the "arginine conversion problem". nih.govnih.gov For instance, labeled arginine can be converted to proline, glutamate, and glutamine, which can complicate the quantitative analysis of proteins containing these amino acids. nih.govnih.gov The extent of this conversion can vary significantly between cell types. nih.gov In some cases, this conversion can be extensive, compromising proteomic analyses. nih.gov

Strategies for Sample Preparation and Contaminant Minimization

The accuracy of isotopic analysis is highly dependent on the purity of the sample. Therefore, meticulous sample preparation is paramount to minimize contamination from external sources of unlabeled arginine or other interfering substances. Biological samples such as plasma, tissues, and cell cultures are complex matrices containing a multitude of compounds that can interfere with the analysis.

Several sample preparation techniques are employed to isolate L-arginine and its metabolites. These include:

Protein Precipitation: This method uses agents like trichloroacetic acid (TCA) or organic solvents (e.g., acetonitrile) to remove proteins from the sample. nih.gov

Solid-Phase Extraction (SPE): This technique provides a more selective cleanup by using a solid sorbent to bind the analyte of interest or interfering compounds. nih.gov

The choice of method depends on the sample type and the analytical platform. For instance, a study comparing protein precipitation with TCA, a mixture of ammonia (B1221849) and acetonitrile, and SPE for quantifying L-arginine and its methylated derivatives in human plasma found that TCA precipitation and SPE yielded comparable and good results in terms of recovery and precision. nih.gov

Minimizing contamination also involves using high-purity reagents and sterile techniques, especially when working with cell cultures. Contamination with unlabeled amino acids from serum in the culture medium is a common issue in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. sigmaaldrich.com This is often addressed by using dialyzed serum to remove small molecules like amino acids. sigmaaldrich.com

Data Normalization and Statistical Analysis in Isotopic Studies

In isotopic studies, normalization can be performed using an internal standard, which is a known amount of a labeled compound added to the sample at the beginning of the sample preparation process. For example, a study quantifying L-arginine and its derivatives used a mixture of deuterated internal standards (D7-arginine, D7-ADMA, and D6-DMA). nih.gov

Statistical analysis of isotopic data often involves comparing the isotopic enrichment or the flux rates between different experimental groups. This can be done using standard statistical tests such as t-tests or analysis of variance (ANOVA), depending on the experimental design. It is important to ensure that the data meet the assumptions of the chosen statistical test.

In SILAC experiments, the relative abundance of proteins is determined by the ratio of the intensities of the "heavy" (labeled) and "light" (unlabeled) peptides in the mass spectrometer. nih.gov Specialized software is used to identify these peptide pairs and calculate their ratios. The quantitation of mixtures of total cell lysates in known ratios has been shown to produce consistent and reproducible results with relative standard deviations better than five percent under optimal conditions. nih.gov

Future Directions in L Arginine 13c6,d14 Hydrochloride Research

Exploration of Novel Metabolic Pathways and Interactions

The use of L-Arginine-13C6,d14 (hydrochloride) in metabolic tracing studies continues to be instrumental in elucidating the intricate network of arginine metabolism. While the primary pathways are known, this stable isotope tracer allows for the investigation of pathway dynamics and the discovery of previously uncharacterized metabolic routes and interactions in various cell types and conditions.

Recent research has employed 13C6-arginine to probe its metabolic fate in specific cellular contexts. For instance, in human lung fibroblasts, tracing studies with 13C6-arginine revealed that despite significant intracellular labeling, there was minimal downstream labeling of ornithine or citrulline, suggesting limited catabolism through these pathways under the studied conditions. nih.gov However, significant labeling was observed in dimethylarginine, a product of protein hydrolysis, and argininosuccinate (B1211890), indicating the incorporation of the labeled arginine into proteins and its subsequent degradation or involvement in the urea (B33335) cycle via argininosuccinate synthetase/lyase. nih.govnih.gov

In another study focusing on three-dimensional cultured gastrointestinal cancer cells, L-arginine-13C6 was used to investigate the metabolic effects of arginine supplementation. The findings suggested that arginine impacts the urea cycle metabolism, leading to a decrease in carbamoyl (B1232498) aspartic acid, which is essential for pyrimidine (B1678525) nucleotide synthesis. nih.gov This highlights a potential mechanism for the anti-cancer effects of arginine.

These studies exemplify how L-Arginine-13C6,d14 (hydrochloride) can be used to uncover cell-specific differences in arginine metabolism and to identify novel therapeutic targets by tracing the flow of carbon atoms from arginine into various metabolic products.

Development of Enhanced Analytical Sensitivity and Throughput

The accurate and sensitive detection of L-Arginine-13C6,d14 (hydrochloride) and its metabolites is paramount for robust research findings. Continuous improvements in analytical methodologies, particularly in mass spectrometry, are enhancing both the sensitivity and the throughput of these analyses.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids like 13C6-arginine. sigmaaldrich.comfishersci.ptcreative-biolabs.com The development of this method has allowed for the relative quantification of thousands of proteins, and its accuracy is continually being refined. nih.gov For instance, strategies have been developed to address the "arginine conversion problem," where labeled arginine is metabolized to other amino acids like proline, which can complicate data analysis. consensus.appnih.govuu.nl

Furthermore, advanced liquid chromatography-mass spectrometry (LC-MS) methods are being developed for the simultaneous quantification of arginine and its various metabolites. nih.gov These methods often employ derivatization techniques to improve the chromatographic separation and ionization efficiency of the analytes, leading to lower limits of quantification and more reliable measurements. nih.gov The ongoing development of such high-throughput and sensitive analytical platforms is crucial for large-scale metabolomics and multi-omics studies.

Table 1: Analytical Techniques for L-Arginine (B1665763) and its Metabolites

| Analytical Technique | Application | Key Advantages |

|---|---|---|

| SILAC | Quantitative Proteomics | In vivo labeling, high accuracy for relative protein quantification. isotope.com |

| LC-MS/MS | Metabolite Quantification | High sensitivity and specificity, allows for simultaneous analysis of multiple analytes. nih.gov |

| NMR Spectroscopy | Structural and Functional Analysis | Provides detailed information on molecular structure and interactions. ucl.ac.uk |

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

To gain a comprehensive understanding of the role of arginine metabolism in complex biological systems, it is essential to integrate data from various 'omics' platforms. The data generated from L-Arginine-13C6,d14 (hydrochloride) tracing studies can be combined with proteomics, transcriptomics, and other omics data to build more complete models of cellular function.

The integration of metabolomic and proteomic data can reveal how changes in protein expression, as quantified by SILAC, correlate with alterations in metabolic fluxes, as traced by 13C6-arginine. This approach can help to identify the enzymatic steps that are regulated under different conditions and to understand the functional consequences of changes in protein levels. mdpi.com Web-based tools are also being developed to facilitate the integration of metabolomics and proteomics data by mapping metabolites to their corresponding enzymes in metabolic pathways. mdpi.com

A study on informal workers exposed to potentially toxic elements demonstrated the power of a multi-omics approach. By combining proteomics and metabolomics, the researchers identified several metabolic pathways, including arginine and proline metabolism, that were potentially disturbed by the exposure. nih.gov This integrated analysis provided a more holistic view of the biological impact of the exposure than either omics approach could have achieved alone.

Application in Complex Biological Systems and In Vivo Animal Models

While in vitro studies provide valuable mechanistic insights, the application of L-Arginine-13C6,d14 (hydrochloride) in complex biological systems and in vivo animal models is crucial for understanding its physiological relevance. Such studies allow for the investigation of arginine metabolism in the context of a whole organism, including the interplay between different organs and tissues.

Stable isotope tracer studies using labeled arginine have been conducted in critically ill children to investigate 24-hour protein and arginine metabolism. nih.gov These studies have revealed high intra-individual variability in amino acid appearance rates, highlighting the dynamic nature of metabolism in this patient population. nih.gov In another in vivo study, the effects of L-arginine on the metabolism of theophylline (B1681296) were investigated in rabbits, demonstrating that L-arginine can inhibit the activity of certain cytochrome P450 enzymes. nih.gov

These in vivo applications of stable isotope-labeled arginine are critical for translating findings from basic research into a clinical context. They provide essential information on how arginine metabolism is regulated in health and disease and can help to inform the development of new therapeutic strategies.

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity and structural integrity of L-Arginine-<sup>13</sup>C6,d14 (hydrochloride) in experimental workflows?

- Methodology :

- Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peaks corresponding to the isotopic enrichment (<sup>13</sup>C6, d14) and molecular formula (e.g., C6H15ClN4O2 with isotopic shifts) .

- Validate deuterium incorporation via nuclear magnetic resonance (NMR) by analyzing the absence/proton shift of specific hydrogen signals (e.g., deuterium labeling at amine or carboxyl groups) .

- Cross-reference with certificates of analysis (CoA) from suppliers, ensuring compliance with isotopic enrichment thresholds (e.g., ≥98% <sup>13</sup>C, ≥99% deuterium) .

Q. What are the recommended protocols for synthesizing and characterizing isotopically labeled L-Arginine derivatives for metabolic studies?

- Methodology :

- Employ solid-phase peptide synthesis (SPPS) with <sup>13</sup>C- and deuterium-labeled precursors to ensure regioselective isotopic incorporation .

- Use reverse-phase HPLC with UV/fluorescence detection to isolate and quantify labeled arginine, adjusting mobile phase gradients to resolve isotopic variants .

- Validate stability under physiological conditions (e.g., pH 7.4 buffer, 37°C) via accelerated degradation studies to assess isotopic loss over time .

Advanced Research Questions

Q. How can L-Arginine-<sup>13</sup>C6,d14 (hydrochloride) be integrated into stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics?

- Methodology :

- Optimize cell culture media by replacing natural arginine with the labeled variant, ensuring metabolic incorporation without cytotoxicity (e.g., 0.1–0.4 mM concentration) .

- Validate labeling efficiency via LC-MS/MS proteomic analysis , targeting peptides containing arginine residues and quantifying <sup>13</sup>C/d14 isotopic clusters .

- Address potential isotopic interference by adjusting mass tolerance windows and using software tools (e.g., MaxQuant) to distinguish labeled vs. natural arginine peaks .

Q. What experimental strategies mitigate isotopic scrambling or metabolic cross-talk when using L-Arginine-<sup>13</sup>C6,d14 in tracer studies?

- Methodology :

- Conduct time-course experiments to track isotopic enrichment in downstream metabolites (e.g., nitric oxide, urea) using GC-MS or isotope ratio mass spectrometry (IRMS) .

- Control for arginase activity by inhibiting urea cycle enzymes (e.g., with nor-NOHA) to prevent deuterium loss via ammonia exchange .

- Use compartmental modeling to differentiate intracellular vs. extracellular arginine pools, reducing noise in flux analysis .

Q. How should researchers resolve contradictions in data arising from isotopic dilution or batch variability in labeled arginine?

- Methodology :

- Perform batch-to-batch validation using HRMS/NMR to ensure consistency in isotopic enrichment .

- Normalize data using internal standards (e.g., <sup>15</sup>N-labeled arginine) to correct for dilution effects in complex biological matrices .

- Apply statistical frameworks (e.g., ANOVA with Tukey HSD) to identify outliers and assess significance of isotopic effects, as demonstrated in plant mutant studies .

Q. What are the best practices for integrating L-Arginine-<sup>13</sup>C6,d14 into metabolic flux analysis (MFA) of nitrogen metabolism?

- Methodology :

- Design pulse-chase experiments to monitor <sup>13</sup>C and deuterium incorporation into intermediates like citrulline, ornithine, and polyamines .

- Combine with <sup>15</sup>N-glutamine tracers to dissect nitrogen recycling pathways and quantify isotopic crosstalk .

- Use computational tools (e.g., INCA, OpenFlux) to model flux distributions and validate hypotheses against experimental data .

Q. How can researchers ensure reproducibility when using labeled arginine in studies of nitric oxide (NO) signaling?

- Methodology :

- Standardize sample preparation to minimize arginase-mediated degradation (e.g., rapid freezing, protease inhibitors) .

- Validate NO production via chemiluminescence or fluorescence probes (e.g., DAF-FM) while correcting for isotopic effects on reaction kinetics .

- Follow FAIR data principles by documenting protocols in public repositories (e.g., protocols.io ) and citing primary literature on isotopic variants .

Key Considerations for Experimental Design

- Safety : Handle deuterated compounds in fume hoods to minimize inhalation risks, per OSHA guidelines .

- Data Validation : Use orthogonal analytical methods (e.g., HRMS + NMR) to confirm isotopic integrity .

- Ethics : Disclose isotopic labeling methods in publications to enable replication and avoid misinterpretation of metabolic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.